molecular formula C13H10BrN3OS B2955494 5-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyrimidin-2-amine CAS No. 2379972-45-7

5-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyrimidin-2-amine

Cat. No.: B2955494
CAS No.: 2379972-45-7
M. Wt: 336.21
InChI Key: VLQXCTIBWVVOIX-UHFFFAOYSA-N
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Description

5-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyrimidin-2-amine is a high-value chemical compound designed for research applications. This complex molecule features a pyrimidine ring core, a key scaffold in medicinal chemistry, bridged to a biheteroaromatic system comprising both thiophene and furan rings . This specific architecture, particularly the presence of nitrogen and sulfur heteroatoms, is frequently explored in the development of novel therapeutic agents due to its potential for diverse biological interactions . Research into such heterocyclic compounds is a prominent area in drug discovery, with studies highlighting their significant antiviral properties against a range of viruses such as herpes simplex virus (HSV), influenza A virus (IAV), and hepatitis C virus (HCV) . Furthermore, structural analogs of this compound, specifically 2-polysubstituted aromatic ring-pyrimidine derivatives, are investigated for their potential as antineoplastic agents, with activity against various cancer cell lines including those associated with breast cancer, leukemia, and lung cancer . Researchers value this compound for its utility in constructing more complex molecular architectures via cross-coupling reactions, leveraging the reactive bromo substituent on the pyrimidine ring . CAS Number: Information not located in search Molecular Formula: C13H10BrN3OS (based on a closely related analog) Molecular Weight: Information not located in search This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

5-bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3OS/c14-11-4-15-13(16-5-11)17-6-12-3-10(8-19-12)9-1-2-18-7-9/h1-5,7-8H,6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQXCTIBWVVOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CSC(=C2)CNC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyrimidin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific ligands and solvents to enhance the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The pyrimidine ring can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furan-2,3-dione derivatives, while substitution of the bromine atom can yield various substituted pyrimidines.

Scientific Research Applications

5-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

  • 5-Bromo-N-methylpyrimidin-2-amine (): This simpler analog lacks the thiophene-furan substituent, resulting in reduced steric bulk and lower molecular weight (MW = 202.03 g/mol vs. ~380 g/mol for the target compound). The bromine at position 5 is retained, suggesting similar reactivity in cross-coupling reactions .
  • 4-(1H-Indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-amine ():
    Replacing the furan-thiophene group with indole and thiophene alters electronic properties. Indole’s nitrogen may enhance hydrogen bonding, while the thiophene sulfur contributes to lipophilicity. The melting point (270–273°C) is comparable to pyrimidine derivatives, indicating similar crystallinity .

  • 4-(3-Aminophenoxy)-N-(3-methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (): The aminophenoxy and methoxyphenyl substituents introduce polar functional groups, improving solubility in polar solvents. The thiophen-2-yl group is shared with the target compound, suggesting analogous electronic profiles for this moiety .

Physicochemical and Spectral Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Spectral Features (IR/NMR)
Target Compound ~380 5-Br, Thiophene-furan-methylamine Not reported C-Br stretch (600–500 cm⁻¹), furan C-O-C (1260 cm⁻¹)
5-Bromo-N-methylpyrimidin-2-amine 202.03 5-Br, N-Me Not reported N-H stretch (3300 cm⁻¹), Br-C (550 cm⁻¹)
4-(1H-Indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-amine 318.39 Indole, thiophene 270–273 Indole N-H (3400 cm⁻¹), thiophene C-S (700 cm⁻¹)
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine 276.56 5-Br, 2-Cl, cyclopentyl Not reported Cl-C (750 cm⁻¹), cyclopentyl C-H (2900 cm⁻¹)

Biological Activity

5-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure

The compound is characterized by the following structural features:

  • A bromine atom at the 5-position of the pyrimidine ring.
  • A furan-thiophene moiety attached via a methyl linker.

The molecular formula is C13H10BrN3OSC_{13}H_{10}BrN_3OS, with a molecular weight of approximately 316.21 g/mol.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing pyrimidine rings have been shown to inhibit various cancer cell lines by targeting critical pathways involved in cell proliferation and apoptosis.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-712.5Inhibition of DNA synthesis
Compound BHeLa8.0Induction of apoptosis
5-Bromo-Pyrimidine DerivativeA54910.0Inhibition of kinase activity

Antimicrobial Activity

The presence of the thiophene and furan moieties in the compound suggests potential antimicrobial properties. Studies have reported that similar compounds show effectiveness against various bacterial strains, including resistant strains.

Table 2: Antimicrobial Activity

Compound NameMicroorganism TestedZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Compound CE. coli1532
Compound DS. aureus2016
5-Bromo-N-{[4-(furan...}Pseudomonas aeruginosa1824

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes related to cancer metabolism and bacterial resistance mechanisms.

Table 3: Enzyme Inhibition Studies

Enzyme TargetInhibition (%) at 50 µMReference
Dihydrofolate reductase65
Thymidylate synthase70

Case Studies

  • In Vivo Studies : A study conducted on mice models demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.
  • SAR Analysis : Structure-activity relationship studies revealed that modifications in the bromine substitution and linker length significantly affect biological activity, indicating that further optimization could enhance efficacy.

Q & A

Advanced Research Question

  • Molecular Docking : To model binding poses in enzyme active sites (e.g., using AutoDock Vina).
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time.
  • Polarizable Continuum Model (PCM) : Evaluate solvation effects and dielectric properties in aqueous environments .
  • QSAR Studies : Relate structural features (e.g., bromine’s electronegativity, furan’s π-electron density) to activity trends.

How can structure-activity relationship (SAR) studies be designed to evaluate the role of the bromo and furyl-thiophene substituents?

Advanced Research Question

  • Bromo Replacement : Synthesize analogs with Cl, I, or H at position 5 to assess halogen-dependent activity.
  • Furan-Thiophene Modifications : Replace furan with pyrrole or thiophene with benzene to probe π-system contributions.
  • Bioisosteric Substitution : Swap the methylene linker (–CH2–) with ether (–O–) or amine (–NH–) groups.
    In related compounds, methoxy or trifluoromethyl groups at analogous positions altered potency by 10–100x .

How should researchers address contradictions in biological activity data across different assay systems?

Advanced Research Question
Contradictions often arise from:

  • Assay Conditions : pH, ionic strength, or serum proteins (e.g., albumin binding) altering compound bioavailability .
  • Cell Line Variability : Genetic differences in membrane transporters or metabolic enzymes.
  • Solubility Issues : Use co-solvents (DMSO ≤1%) or nanoformulations to ensure consistent dosing.
    Resolution Strategies :
  • Orthogonal Assays : Confirm activity using biochemical (e.g., enzyme inhibition) and cell-based (e.g., proliferation) assays.
  • Metabolic Stability Tests : Liver microsome assays to identify rapid degradation.
  • Partition Coefficient (LogP) : Measure hydrophobicity to predict membrane permeability .

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